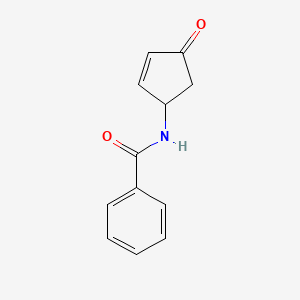
N-(4-Oxocyclopent-2-en-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Oxocyclopent-2-en-1-yl)benzamide: is a chemical compound with a unique structure that combines a benzamide group with a cyclopentenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Oxocyclopent-2-en-1-yl)benzamide typically involves the reaction of benzoyl chloride with 4-oxocyclopent-2-en-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(4-Oxocyclopent-2-en-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group in the cyclopentenone ring to an alcohol.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: N-(4-Oxocyclopent-2-en-1-yl)benzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its structure makes it a valuable tool for investigating the mechanisms of various biological processes .
Medicine: It can serve as a lead compound for designing new therapeutic agents targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of N-(4-Oxocyclopent-2-en-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The cyclopentenone ring and benzamide group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
N-(4-Oxocyclopent-2-en-1-yl)carbamate: Similar structure but with a carbamate group instead of a benzamide group.
N-(4-Oxocyclopent-2-en-1-yl)aniline: Similar structure but with an aniline group instead of a benzamide group.
Uniqueness: N-(4-Oxocyclopent-2-en-1-yl)benzamide is unique due to its combination of a benzamide group with a cyclopentenone ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
129441-80-1 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
N-(4-oxocyclopent-2-en-1-yl)benzamide |
InChI |
InChI=1S/C12H11NO2/c14-11-7-6-10(8-11)13-12(15)9-4-2-1-3-5-9/h1-7,10H,8H2,(H,13,15) |
InChI Key |
LLPILMUHGPFVJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CC1=O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















